molecular formula C8H9NO3 B12867064 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one

3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one

Cat. No.: B12867064
M. Wt: 167.16 g/mol
InChI Key: XUVOFXZHAXRKCO-UHFFFAOYSA-N
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Description

3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one is a chemical compound belonging to the class of dihydrobenzisoxazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one typically involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones, followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . This method is effective and allows for the preparation of various derivatives with potential biological activities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one involves its interaction with molecular targets such as HSP90. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to various biological effects, including antiproliferative activity against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-methoxy-6,7-dihydro-5H-1,2-benzoxazol-4-one

InChI

InChI=1S/C8H9NO3/c1-11-8-7-5(10)3-2-4-6(7)12-9-8/h2-4H2,1H3

InChI Key

XUVOFXZHAXRKCO-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC2=C1C(=O)CCC2

Origin of Product

United States

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